Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Para-Pyrrolidine-Sulfonyl Derivative (Compound 2) vs. Unsubstituted Phenacyl Bromide Precursor
In the Bashandy et al. library of benzenesulfonylpyrrolidine-thiazole derivatives, the cyano-substituted analog built directly from the target compound scaffold (compound 2) demonstrated measurable antiproliferative activity in the MCF-7 human breast cancer cell line (IC₅₀ = 78.02 µM), whereas the unsubstituted phenacyl bromide precursor (compound 1) was evaluated and showed no meaningful activity [1]. This establishes that the 2-aminothiazole core alone is insufficient; functionalization at the 2-position of the thiazole ring (as enabled by the target compound's free amine) is a prerequisite for cytotoxicity in this series.
| Evidence Dimension | Antiproliferative IC₅₀ against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 78.02 µM (as cyano-substituted derivative, compound 2) |
| Comparator Or Baseline | Phenacyl bromide precursor (compound 1): no measurable activity |
| Quantified Difference | Compound 2 active (78.02 µM) vs. compound 1 inactive (NA) |
| Conditions | In vitro MTT-based cytotoxicity assay; MCF-7 breast adenocarcinoma cells; 48 h incubation; doxorubicin reference (IC₅₀ = 68.6 µM) |
Why This Matters
Procurement of the unsubstituted 4-phenyl-thiazol-2-amine scaffold would yield an inactive starting material; only the target compound provides a functionalizable amine handle that enables the generation of active anticancer derivatives.
- [1] Bashandy, M.S.; Abd El-Gilil, S.M. Synthesis, Molecular Docking and Anti-Human Breast Cancer Activities of Novel Thiazolylacetonitriles and Thiazolylacrylonitriles and Their Derivatives Containing Benzenesulfonylpyrrolidine Moiety. Heterocycles 2016, 92, 431–469. DOI: 10.3987/COM-15-13384. View Source
